5-Chloro-3-(2-chlorophenyl)benzo[d]isoxazole
Overview
Description
5-Chloro-3-(2-chlorophenyl)benzo[d]isoxazole is a chemical compound belonging to the isoxazole family. Isoxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of chlorine atoms at the 5 and 2 positions on the phenyl and benzo[d]isoxazole rings, respectively. Isoxazole derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(2-chlorophenyl)benzo[d]isoxazole can be achieved through several methods. One common approach involves the cyclization of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions. This method is efficient and environmentally friendly . Another method involves the reaction of aldehydes with primary nitro compounds, which has been extensively studied for the synthesis of functionalized isoxazoles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and metal-free catalysts are preferred to maintain green chemistry principles and atom economy .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(2-chlorophenyl)benzo[d]isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide and potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various functionalized derivatives .
Scientific Research Applications
5-Chloro-3-(2-chlorophenyl)benzo[d]isoxazole has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-3-(2-chlorophenyl)benzo[d]isoxazole involves its interaction with molecular targets and pathways. The compound’s biological activity is primarily due to its ability to inhibit specific enzymes and receptors. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-phenyl-2,1-benzisoxazole: Similar structure but lacks the 2-chlorophenyl group.
N-substituted-2-(benzo[d]isoxazol-3-ylmethyl)-1H-benzimidazoles: These compounds have different substituents and exhibit varying biological activities.
Uniqueness
5-Chloro-3-(2-chlorophenyl)benzo[d]isoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at specific positions enhances its reactivity and potential for various applications .
Properties
IUPAC Name |
5-chloro-3-(2-chlorophenyl)-1,2-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2NO/c14-8-5-6-12-10(7-8)13(16-17-12)9-3-1-2-4-11(9)15/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHLZLGTDZZBMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC3=C2C=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70520129 | |
Record name | 5-Chloro-3-(2-chlorophenyl)-1,2-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70520129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87999-66-4 | |
Record name | 5-Chloro-3-(2-chlorophenyl)-1,2-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70520129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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